molecular formula C18H20N2O2S2 B2951643 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-90-7

1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2951643
CAS No.: 868217-90-7
M. Wt: 360.49
InChI Key: QXIMZXZYLOMTSO-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in drug discovery, which is functionalized with both a benzenesulfonyl group and a (2,5-dimethylphenyl)methyl]sulfanyl moiety. The presence of these substituents suggests potential for diverse biological activity and makes it a valuable intermediate for the synthesis of more complex chemical entities. Structural Features and Research Applications: The core structure of this compound, 4,5-dihydro-1H-imidazole, is a common feature in compounds studied for various biological activities . The specific incorporation of a sulfonyl group attached to a benzene ring is a structural motif seen in other research compounds, including sulfonamides . The molecule is synthesized via a nucleophilic substitution reaction, analogous to the method used for a related structure, where a thiol group attacks a halide precursor . Potential Research Value: Based on its structural relatives, this compound may be investigated as a key intermediate in developing pharmacologically active molecules. Its structure is well-suited for exploring structure-activity relationships (SAR), particularly in modulating the properties of the imidazoline core. Researchers may utilize this compound in the design and synthesis of novel inhibitors or receptor ligands. All research applications should be confirmed by qualified researchers in a controlled laboratory setting. Note: This product is intended for research purposes and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-8-9-15(2)16(12-14)13-23-18-19-10-11-20(18)24(21,22)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIMZXZYLOMTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the imidazole derivative under basic conditions.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₂₀N₂O₂S₂ 376.5 Benzenesulfonyl, 2,5-dimethylbenzylthio Enhanced lipophilicity from methyl groups
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₆H₁₄Cl₂N₂O₂S₂ 417.3 Benzenesulfonyl, 3,4-dichlorobenzylthio Higher electronegativity from Cl atoms
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole C₁₀H₁₁ClN₂S 226.7 2-Chlorobenzylthio Simpler structure; lacks sulfonyl group
Xylometazoline Hydrochloride C₁₆H₂₄N₂·HCl 280.8 tert-Butyl, dimethylphenyl groups Clinically used adrenergic agent

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,5-dimethylphenyl group is electron-donating, contrasting with the electron-withdrawing Cl substituents in its dichlorophenyl analog . This difference influences reactivity and solubility.
  • Sulfonyl Group Impact: The benzenesulfonyl group in the target compound enhances polarity compared to non-sulfonated analogs like the 2-chlorobenzylthio derivative . This group may improve metabolic stability in biological systems.

Table 2: Spectroscopic Data for Selected Imidazole Derivatives

Compound IR (cm⁻¹) NMR (δ, ppm) EI-MS (m/z)
Target Compound* ~1350 (S=O), ~1150 (S=O) Aromatic H: 6.8–7.5; CH₃: ~2.3 376 (M⁺)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) 1650 (C=O), 3300 (N–H) NH: 10.2; CH₃: 2.1–2.5 389 (M⁺)
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole (2) 3050 (C–H aromatic), 1600 (C=N) Biphenyl H: 7.3–7.8 396 (M⁺)

*Predicted data based on analogs .

Key Findings:

  • IR Spectroscopy: The target compound’s sulfonyl group produces strong S=O stretches at 1350–1150 cm⁻¹, absent in non-sulfonated analogs .
  • NMR : Aromatic protons in the 2,5-dimethylphenyl group resonate near 6.8–7.5 ppm , while methyl groups appear at ~2.3 ppm , consistent with dimethyl-substituted aromatics .

Biological Activity

1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel compound characterized by a fused imidazole ring structure. Its unique chemical properties arise from the presence of a benzenesulfonyl group and a methylthio group, which enhance its solubility and biological activity. This article explores its biological activities, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • Chemical Formula : C18H20N2O2S2

Biological Activity Overview

Research indicates that compounds with imidazole rings exhibit significant biological activities. The specific biological activities of 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Bacillus subtilis and Klebsiella pneumoniae .
  • Potential Anti-inflammatory Effects : Imidazole derivatives are known for their anti-inflammatory properties, which may extend to this compound .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The benzenesulfonyl group can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity or modify protein functions .
  • Binding Affinity : Interaction studies have highlighted its binding affinities with various biological targets, particularly enzymes involved in bacterial resistance mechanisms .

Comparative Analysis

The following table summarizes the comparison of 1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole with related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-(benzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleImidazole ring with sulfonyl and methylthio groupsAntimicrobialEnhanced solubility due to sulfonyl group
1-methylimidazoleSimple imidazole derivativeModerate antimicrobialLess complex structure
Thiazole derivativesContains thiazole ringAntifungal propertiesDifferent heterocyclic framework
SulfamethoxazoleSulfonamide structureBroad-spectrum antibioticEstablished clinical use

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives:

  • Antimicrobial Studies : A study evaluated various imidazole analogues for their antimicrobial properties against Gram-positive bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity .
  • Anti-inflammatory Research : In a comparative study involving imidazole derivatives, one compound demonstrated an IC50 value superior to standard anti-inflammatory drugs like Aspirin and Indomethacin .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinities of these compounds with specific receptors. For example, one derivative showed a high binding affinity with the COX-2 receptor .

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